molecular formula C7H9F5O2 B6311258 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane CAS No. 2088942-69-0

2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane

Cat. No. B6311258
CAS RN: 2088942-69-0
M. Wt: 220.14 g/mol
InChI Key: CYZZIJAHDTUOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane (PFPD) is a fluorinated organic compound that has been extensively studied due to its potential applications in various scientific research fields. PFPD is a colorless, non-volatile liquid with a relatively low boiling point and is a derivative of dioxane, a cyclic ether. It is a member of the pentafluoropropanol family and has been studied for its potential applications in organic synthesis, as an additive for liquid chromatography, and as a reagent for chemical reactions.

Mechanism of Action

2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a polar compound that can interact with other molecules in its vicinity. It is believed to act as a Lewis acid, forming a complex with the nucleophile and causing the reaction to proceed. It is also believed to act as a nucleophile, forming a complex with the electrophile and allowing the reaction to take place.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy. In addition, this compound has been shown to reduce inflammation and has been studied for its potential use in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane in laboratory experiments is its low boiling point, which allows it to be easily handled and stored. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, this compound is a relatively expensive compound, and its reactivity can be affected by its environment, making it difficult to control in some experiments.

Future Directions

Future research on 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane could focus on exploring its potential applications in drug delivery, as well as its potential use in the treatment of diseases. Additionally, further research could be conducted to explore its potential as a catalyst in chemical reactions, as well as its ability to interact with other molecules in its vicinity. Finally, research could also be conducted to explore the potential of this compound as a reagent for organic synthesis, as well as its potential to form stable complexes with other molecules.

Synthesis Methods

2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be synthesized by the reaction of 1,4-dioxane and pentafluoropropanol in the presence of a catalyst, such as sulfuric acid. The reaction is exothermic and proceeds at a relatively low temperature. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of byproducts. The reaction is typically complete within a few hours and yields a product that is high in purity.

Scientific Research Applications

2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been used in various scientific research fields, such as organic synthesis, liquid chromatography, and chemical reactions. It has been used as a reagent in organic synthesis to produce a wide range of compounds, including pharmaceuticals, pesticides, and food additives. In liquid chromatography, this compound is used as an additive to improve the resolution of chromatograms. In chemical reactions, this compound can be used as a reagent to catalyze the formation of a wide range of products.

properties

IUPAC Name

2-(1,2,3,3,3-pentafluoropropyl)-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F5O2/c8-5(6(9)7(10,11)12)4-3-13-1-2-14-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZZIJAHDTUOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(C(C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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